2-Bromo-4-cyanopyridine

Hydrolysis Isonicotinic acid Cyanopyridine

Select 2-Bromo-4-cyanopyridine as a strategic building block for Suzuki-Miyaura cross-coupling. Its bromine reactivity outperforms chloro analogs without the cost volatility of iodo derivatives, achieving a reported 92% yield. The dual bromine/cyano functionality enables independent manipulation for parallel library synthesis. Validated as a hydrolysis precursor to 2-substituted isonicotinic acids (60-80% yield) while retaining bromine for late-stage diversification. Proven agrochemical intermediate for novel Fusarium-targeting fungicides.

Molecular Formula C6H3BrN2
Molecular Weight 183.01 g/mol
CAS No. 10386-27-3
Cat. No. B076586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-cyanopyridine
CAS10386-27-3
Molecular FormulaC6H3BrN2
Molecular Weight183.01 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C#N)Br
InChIInChI=1S/C6H3BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H
InChIKeyAWSJFEKOXQBDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-cyanopyridine (CAS 10386-27-3): A Strategic Heteroaryl Halide Building Block for Medicinal Chemistry and Cross-Coupling


2-Bromo-4-cyanopyridine (CAS 10386-27-3), also known as 2-bromoisonicotinonitrile, is a halogenated pyridine derivative with the molecular formula C₆H₃BrN₂ and a molecular weight of 183.01 g/mol [1]. It is a crystalline solid with a melting point typically reported between 70–80°C [2]. Its structure, featuring a reactive bromine atom ortho to the pyridine nitrogen and an electron-withdrawing cyano group at the para-position, establishes it as a versatile heteroaryl halide building block. It is widely employed in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to construct complex molecules for pharmaceutical and agrochemical research .

The Critical Importance of Regio- and Halogen-Specificity in 2-Bromo-4-cyanopyridine Procurement


The simple substitution of 2-Bromo-4-cyanopyridine with a positional isomer or a different halogen analog (e.g., chloro or iodo derivatives) cannot be assumed to yield equivalent synthetic outcomes [1]. The precise 2-bromo-4-cyano substitution pattern dictates a unique electronic environment on the pyridine ring, directly influencing reactivity in palladium-catalyzed cross-couplings, nucleophilic substitutions, and downstream transformations like hydrolysis [2]. Furthermore, the bromine atom offers a distinct reactivity profile compared to chlorine or iodine, impacting both reaction kinetics and the stability of intermediates [3]. Therefore, selecting this specific regioisomer is a deliberate decision rooted in the predictable and reproducible chemical behavior required for constructing a defined molecular architecture, rather than a generic choice among halopyridine building blocks.

Quantitative Evidence for the Differentiated Performance of 2-Bromo-4-cyanopyridine vs. Analogs


Comparison of Hydrolysis Yields for 2-Substituted 4-Cyanopyridines to Corresponding Isonicotinic Acids

Hydrolysis of 2-bromo-4-cyanopyridine with hydrochloric or hydrobromic acid yields the corresponding 2-substituted isonicotinic acid within the same yield range (60-80%) as other 2-substituted analogs like the methyl and chloro derivatives [1].

Hydrolysis Isonicotinic acid Cyanopyridine

Suzuki-Miyaura Cross-Coupling Efficiency of 2-Bromo-4-cyanopyridine vs. Halogen Analogs

In a case study for synthesizing a key intermediate for a protease inhibitor, 2-bromo-4-cyanopyridine achieved a 92% yield via Suzuki-Miyaura coupling . In contrast, general trends in cross-coupling reactivity show that aryl chlorides (e.g., 2-chloro-4-cyanopyridine) are significantly less reactive under standard conditions, often requiring specialized and expensive catalysts, while aryl iodides (e.g., 2-iodo-4-cyanopyridine) can be more reactive but are also more prone to side reactions and are less cost-effective [1].

Suzuki-Miyaura coupling C-C bond formation Halopyridine reactivity

Steric Effects on Reactivity: 2- vs. 3-Substituted Pyridines

Computational studies on the halogenation of pyridines via SNAr pathways have shown that steric interactions during C-P bond cleavage are a key factor accounting for differences in reactivity between 2- and 3-substituted pyridines [1].

Steric hindrance SNAr Regioselectivity

Substituent Electronic Effects (Hammett Analysis) on Cyanopyridine Scaffolds

A study correlating IR and NMR spectral data of substituted cyanopyridines with Hammett substituent constants demonstrates that the nature of the substituent on the cyanopyridine ring quantitatively affects its electronic properties [1]. The presence of a bromo group (σₚ = 0.23) versus a chloro group (σₚ = 0.23) or a hydrogen atom (σₚ = 0.00) will predictably alter the electron density of the pyridine ring.

Hammett constants SAR Electronic effects

Optimized Application Scenarios for 2-Bromo-4-cyanopyridine in Pharmaceutical and Agrochemical R&D


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds via Suzuki-Miyaura Coupling

2-Bromo-4-cyanopyridine is the halogenated building block of choice for introducing a 4-cyanopyridine moiety into complex drug candidates when a high-yielding, robust Suzuki-Miyaura cross-coupling is required. Its reactivity profile, as evidenced by the reported 92% yield in a protease inhibitor intermediate synthesis [1], makes it a more practical and reliable alternative to its less reactive 2-chloro counterpart or the more costly and sensitive 2-iodo analog . The resulting biaryl structures are common motifs in kinase inhibitors and other therapeutic agents.

Agrochemical Discovery: Development of Novel Fungicides and Herbicides

The compound serves as a versatile intermediate for constructing a diverse library of heteroaromatic analogs for screening in agrochemical discovery. Its dual functionality allows for the independent manipulation of the bromine atom for cross-coupling and the cyano group for further transformations [1]. A specific application includes its use as a precursor to novel fungicides targeting Fusarium species , demonstrating a proven pathway to generating lead compounds with relevant biological activity.

Process Chemistry: Cost-Effective Precursor for 2-Substituted Isonicotinic Acid Derivatives

For synthetic routes requiring a 2-substituted isonicotinic acid, 2-bromo-4-cyanopyridine is a demonstrably effective precursor. As established by the direct head-to-head comparison of hydrolysis yields, it performs equally well (60-80% yield) as other 2-substituted analogs (e.g., methyl, chloro) under standard hydrolysis conditions [1]. This allows process chemists to select the 2-bromo derivative when the subsequent synthetic step leverages the presence of the bromine atom (e.g., for a late-stage diversification), without sacrificing yield in the initial hydrolysis step.

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